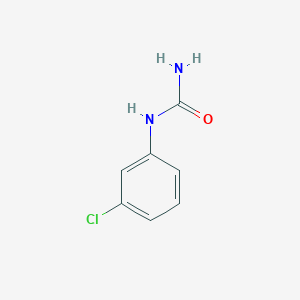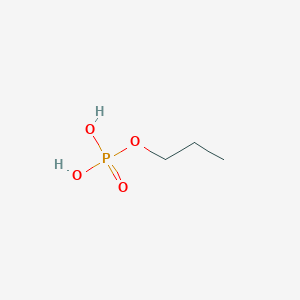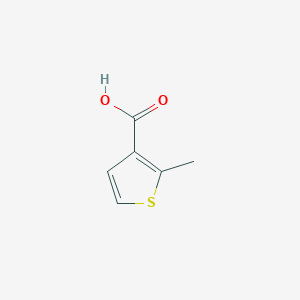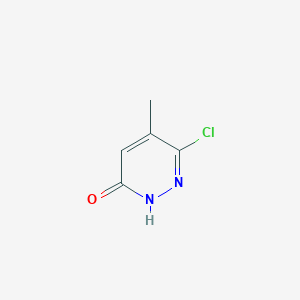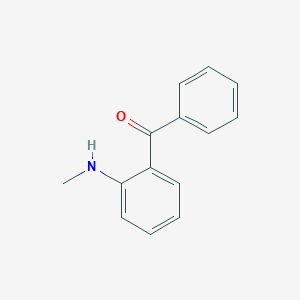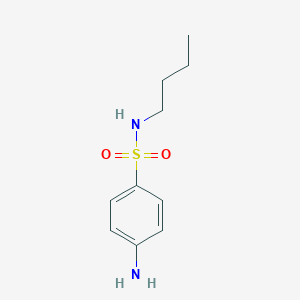
4-氨基-N-丁基苯磺酰胺
描述
4-amino-N-butylbenzenesulfonamide (4-ABBS) is an organic compound belonging to the class of sulfonamides, which are derivatives of sulfonamide. It has been widely studied due to its potential applications in scientific research and laboratory experiments. 4-ABBS is used as a reagent in various organic synthesis reactions, and is also used as an inhibitor in biochemical and physiological studies. In
科学研究应用
催化应用
4-叔丁基苯磺酰胺,一个相关化合物,已被用作四周取代的Fe(ii)酞菁中的取代基。这种修改旨在增强氧化催化剂的关键参数,如溶解性和稳定性。改变后的酞菁在氧化条件下表现出异常的稳定性,并且在使用H2O2作为氧化剂氧化烯烃(如环己烯和苯乙烯)方面表现出有效性(Işci等,2014)。
化学合成
4-氨基-N-丁基苯磺酰胺的衍生物,即4-氨基-N-(2-羟基-4-十五烷基苯甲亚甲基)苯磺酰胺,是通过2-羟基-4-十五烷基苯甲醛与4-氨基苯磺酰胺反应合成的。这种合成对其潜在应用具有重要意义,并通过各种光谱分析进行了确认(Naganagowda & Petsom, 2011)。
药物设计
苯磺酰胺基团,是4-氨基-N-丁基苯磺酰胺中的关键组分,在药物化学中至关重要。它出现在许多药物中,特别是磺胺类抗菌药物,这些药物是对四氢叶酸合成酶的抑制剂。这些化合物,是4-氨基苯磺酰胺的衍生物,展示了磺酰胺基团和4-氨基团在药物应用中的关键作用。尽管存在一些相关毒性,但磺酰胺基团被认为是药物化学家工具箱中不可或缺且安全的一部分(Kalgutkar, Jones, & Sawant, 2010; Smith & Jones, 2008)。
溶解性和热力学
对4-氨基苯磺酰胺在各种溶剂中的溶解性进行了彻底研究。研究测量了它在甲醇和甲苯等二元溶剂体系中的溶解度,揭示了其溶解行为以及温度对其影响的见解。这些发现对于了解该化合物在不同溶剂中的热力学性质和行为至关重要(Asadi et al., 2020)。
抗微生物药剂
磺胺酰胺衍生物,如从4-氨基-N-丁基苯磺酰胺衍生的化合物,已被探索作为潜在的抗微生物药剂。已进行了合成新衍生物并纳入苯磺酰胺核的研究,体外抗微生物评估表明这些化合物对各种病原体具有有效性(Abbas, Abd El-Karim, & Abdelwahed, 2017)。
安全和危害
属性
IUPAC Name |
4-amino-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNQEBDIQPZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302489 | |
| Record name | 4-amino-N-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-82-9 | |
| Record name | 1829-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-amino-N-butylbenzenesulfonamide as a starting material in the development of novel antimicrobial agents?
A: 4-amino-N-butylbenzenesulfonamide serves as a crucial building block in the synthesis of new benzenesulfonamide derivatives. The research highlights its use in creating compounds with diverse structures by attaching it to various substituted pyrazole and thiazole rings. [] This approach aims to leverage the inherent antimicrobial properties of the benzenesulfonamide core while exploring structural modifications to enhance potency and target specificity. By hybridizing it with different heterocyclic ring systems, researchers aim to develop novel antimicrobial agents with improved efficacy against a broader spectrum of microorganisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





